molecular formula C22H21N5S B4842638 8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4842638
M. Wt: 387.5 g/mol
InChI Key: UURVCXZPSXZAKF-UHFFFAOYSA-N
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Description

8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound It features a unique structure that combines a carbazole moiety with a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic synthesis. The key steps include the formation of the carbazole core, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine ring system. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its combination of the carbazole and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structures.

Properties

IUPAC Name

11,12-dimethyl-4-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5S/c1-13-14(2)28-22-20(13)21-24-19(25-27(21)12-23-22)11-26-17-9-5-3-7-15(17)16-8-4-6-10-18(16)26/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURVCXZPSXZAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C5=C(CCCC5)C6=CC=CC=C64)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
8,9-DIMETHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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